molecular formula C6H13ClN2O B3024136 Piperidine-4-carboxamide hydrochloride CAS No. 39674-99-2

Piperidine-4-carboxamide hydrochloride

Cat. No.: B3024136
CAS No.: 39674-99-2
M. Wt: 164.63 g/mol
InChI Key: GSSYTYYSDFJBFK-UHFFFAOYSA-N
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Description

Piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Scientific Research Applications

Piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new drugs for the treatment of infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

While specific mechanisms of action for Piperidine-4-carboxamide hydrochloride are not detailed in the search results, piperidine derivatives have been found to have therapeutic potential against various types of cancers . They regulate crucial signaling pathways essential for the establishment of cancers .

Safety and Hazards

While specific safety and hazard information for Piperidine-4-carboxamide hydrochloride is not detailed in the search results, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-4-carboxamide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with cyanogen bromide to form piperidine-4-carbonitrile, which is then hydrolyzed to piperidine-4-carboxamide. The final step involves the conversion of piperidine-4-carboxamide to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Piperidine-4-carboxylic acid
  • Piperidine-4-methanol
  • Piperidine-4-carbonitrile

Uniqueness

Piperidine-4-carboxamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets such as DNA gyrase. This interaction is not observed with other similar compounds, making it a valuable compound for the development of antimicrobial agents .

Properties

IUPAC Name

piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYTYYSDFJBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591347
Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39674-99-2
Record name 39674-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-4-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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